molecular formula C9H6ClNO3 B8804420 3-Chloro-5-cyano-4-methoxybenzoic acid

3-Chloro-5-cyano-4-methoxybenzoic acid

Cat. No. B8804420
M. Wt: 211.60 g/mol
InChI Key: OCTTYRYINIDHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-cyano-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-cyano-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-cyano-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-5-cyano-4-methoxybenzoic acid

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-chloro-5-cyano-4-methoxybenzoic acid

InChI

InChI=1S/C9H6ClNO3/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-3H,1H3,(H,12,13)

InChI Key

OCTTYRYINIDHGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-chloro-5-cyano-4-methoxybenzoate (1.02 g) was dissolved in tetrahydrofuran (15 mL) and water (6 mL), and lithium hydroxide monohydrate (759 mg) was added to the solution, and then the mixture was stirred at room temperature for 90 minutes. The organic solvent was distilled off and the aqueous layer was washed with n-hexane. The aqueous layer was acidified with 1N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (946 mg) as a colorless crystal.
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1.02 g
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15 mL
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759 mg
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6 mL
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Synthesis routes and methods II

Procedure details

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